molecular formula C14H12N8OS B2422631 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1904220-27-4

1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2422631
CAS No.: 1904220-27-4
M. Wt: 340.37
InChI Key: POIGPMHAQXUGON-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines. These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, one compound was found to crystallize in a monoclinic P 2 1 / n space group .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 210–212°C .

Scientific Research Applications

Synthetic Applications

Research into the synthesis of compounds featuring triazole and pyridazine rings, similar to the compound , has led to the development of novel synthetic routes and methodologies. For instance, Westerlund et al. (1980) describe the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showcasing a method that might be applicable to synthesizing related structures (Westerlund, 1980). Similarly, research by Chattopadhyay et al. (2010) on thiazolo[5,4-d]pyrimidines presents a precursor approach for the synthesis of heteroarylthiazolo pyrimidine motifs, which could be relevant for designing synthesis pathways for the target compound (Chattopadhyay et al., 2010).

Biological Activities

The structural features of the compound suggest potential for biological activities, as seen in related research. Balandis et al. (2019) synthesized 1,3-disubstituted pyrrolidinone derivatives bearing triazole moieties and tested them for antibacterial activity, providing a precedent for the antimicrobial potential of triazole-containing compounds (Balandis et al., 2019). Moreover, Ilić et al. (2011) explored the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, hinting at the possible utility of the compound in cancer research (Ilić et al., 2011).

Future Directions

The future directions in the research of similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

1-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N8OS/c1-21-7-11(16-20-21)14(23)15-6-13-18-17-12-3-2-10(19-22(12)13)9-4-5-24-8-9/h2-5,7-8H,6H2,1H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIGPMHAQXUGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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